molecular formula C18H16N2O2S B5518878 2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5518878
M. Wt: 324.4 g/mol
InChI Key: ZPMDCCRRCRNIAM-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a phenoxy group, a thiazole ring, and an acetamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol reacts with a halogenated precursor.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the thiazole ring with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy group and the thiazole ring may participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenoxy and thiazole groups could play a role in binding to molecular targets, while the acetamide moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure with a different position of the methyl group.

    2-(3-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Chlorine substituent instead of a methyl group.

    2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)propionamide: Propionamide moiety instead of acetamide.

Uniqueness

The unique combination of the phenoxy group, thiazole ring, and acetamide moiety in 2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-6-5-9-15(10-13)22-11-17(21)20-18-19-16(12-23-18)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMDCCRRCRNIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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